
4-Methoxy-7-phenyl-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-7-phenylindoline-2,3-dione is a chemical compound with the molecular formula C15H11NO3. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group at the 4-position and a phenyl group at the 7-position of the indoline-2,3-dione core structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-phenylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-iodoaniline and a suitable alkyne.
Heteroannulation Reaction: The key step involves a heteroannulation reaction, where 4-methoxy-2-iodoaniline reacts with the alkyne in the presence of a palladium catalyst to form the indole core.
Functional Group Transformations: Subsequent steps involve functional group transformations to introduce the phenyl group at the 7-position and the dione functionality at the 2,3-positions.
Industrial Production Methods: Industrial production of 4-methoxy-7-phenylindoline-2,3-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Methoxy-7-phenylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
4-Methoxy-7-phenylindoline-2,3-dione has several scientific research applications:
作用机制
The mechanism of action of 4-methoxy-7-phenylindoline-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
- 4-Methoxy-7-phenylindole-2,3-dione
- 4-Methoxy-7-phenylindoline-2,3-diol
- 4-Methoxy-7-phenylindoline-2,3-quinone
Comparison:
- Uniqueness: 4-Methoxy-7-phenylindoline-2,3-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity .
- Similarities: Similar compounds share the indole core structure but differ in the nature and position of substituents, affecting their chemical properties and applications .
属性
CAS 编号 |
924633-51-2 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
4-methoxy-7-phenyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-7-10(9-5-3-2-4-6-9)13-12(11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI 键 |
IAIPUGRABQHVPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3)NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


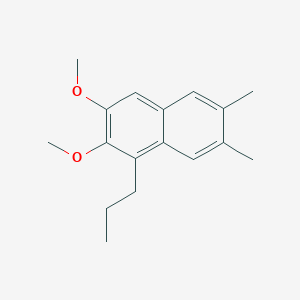
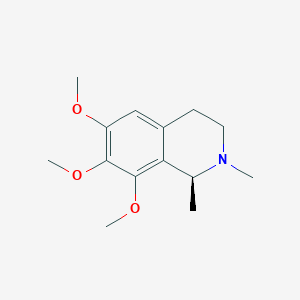
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
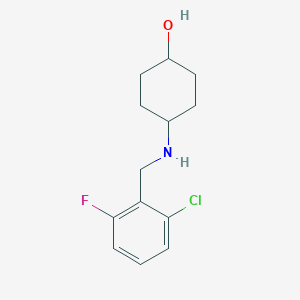
![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
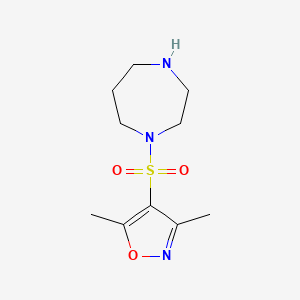
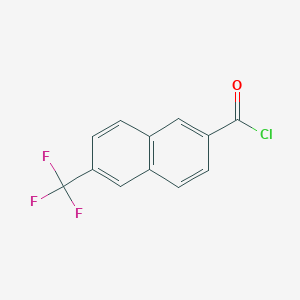
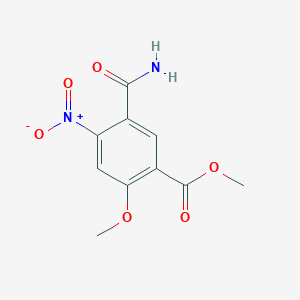
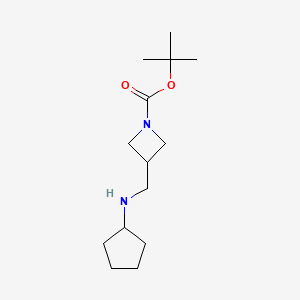

![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
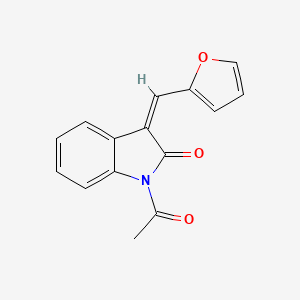
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)

